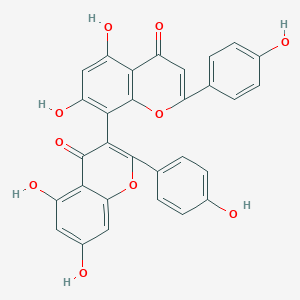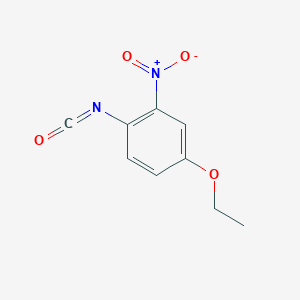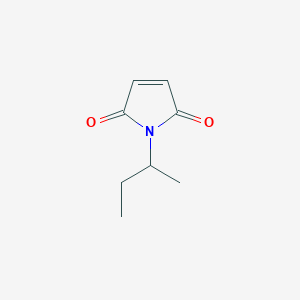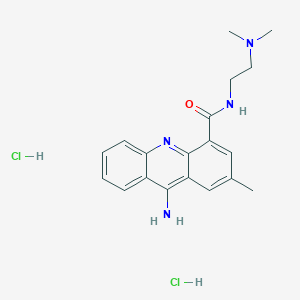
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride, commonly known as DMXAA, is a synthetic compound that has gained significant attention in scientific research due to its potential anticancer properties. DMXAA was first synthesized in the 1980s, and since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wirkmechanismus
The mechanism of action of DMXAA is not fully understood. However, several studies have suggested that DMXAA can activate the immune system by promoting the production of cytokines such as TNF-α. TNF-α is a proinflammatory cytokine that can induce apoptosis and necrosis in cancer cells. DMXAA has also been shown to inhibit the formation of blood vessels in tumors, a process known as angiogenesis, which is essential for the growth and survival of tumors.
Biochemische Und Physiologische Effekte
DMXAA has been shown to have several biochemical and physiological effects. DMXAA can induce the production of cytokines such as TNF-α, interleukin-6 (IL-6), and interferon-alpha (IFN-α). These cytokines can activate the immune system and promote the destruction of cancer cells. DMXAA has also been shown to inhibit the formation of blood vessels in tumors, which can reduce the supply of oxygen and nutrients to the tumor, leading to tumor necrosis.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for lab experiments. DMXAA is a synthetic compound that can be easily synthesized in the lab, making it readily available for research. DMXAA has also been shown to have potent anticancer properties, making it an attractive candidate for cancer research. However, DMXAA has some limitations for lab experiments. DMXAA is a highly reactive compound that can be difficult to handle, requiring specialized equipment and techniques. DMXAA also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
Several future directions for DMXAA research have been proposed. One potential direction is to investigate the combination of DMXAA with other anticancer agents to enhance its effectiveness. Another direction is to investigate the use of DMXAA in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, the development of new methods for synthesizing and delivering DMXAA may improve its effectiveness and reduce its limitations for lab experiments.
Synthesemethoden
DMXAA can be synthesized using several methods, including the reaction of 2,3-dichloroquinoxaline with dimethylamine followed by reaction with 2-amino-2-methyl-1-propanol. The resulting product is then reacted with acridine-4-carboxylic acid to form DMXAA. Other methods of synthesis have also been reported, including the reaction of 2,3-dichloroquinoxaline with N,N-dimethyl-2-aminoethanol followed by reaction with acridine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential anticancer properties. Several studies have shown that DMXAA can induce tumor necrosis by activating the immune system and promoting the production of cytokines such as tumor necrosis factor-alpha (TNF-α). DMXAA has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
Eigenschaften
CAS-Nummer |
100113-03-9 |
|---|---|
Produktname |
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride |
Molekularformel |
C19H24Cl2N4O |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
9-amino-N-[2-(dimethylamino)ethyl]-2-methylacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O.2ClH/c1-12-10-14-17(20)13-6-4-5-7-16(13)22-18(14)15(11-12)19(24)21-8-9-23(2)3;;/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
InChI-Schlüssel |
RWISVLAGEUWSKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C(=O)NCCN(C)C)N.Cl.Cl |
Kanonische SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C(=O)NCCN(C)C)N.Cl.Cl |
Andere CAS-Nummern |
100113-03-9 |
Synonyme |
9-Amino-N-(2-(dimethylamino)ethyl)-2-methyl-4-acridinecarboxamide dihy drochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



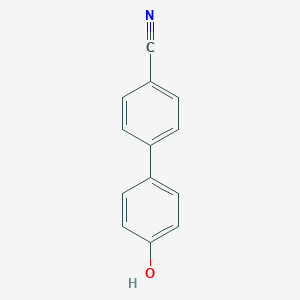
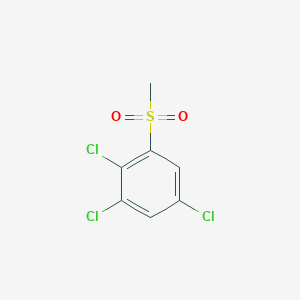
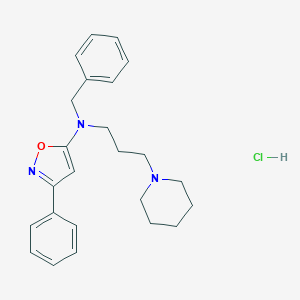
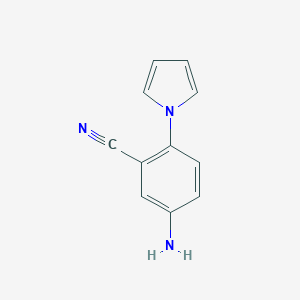
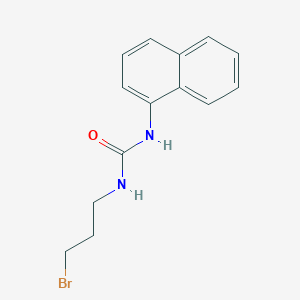
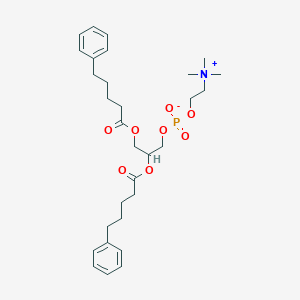
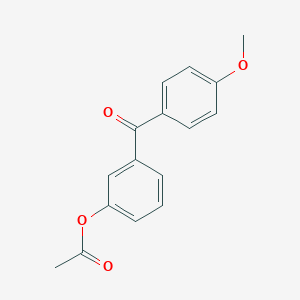
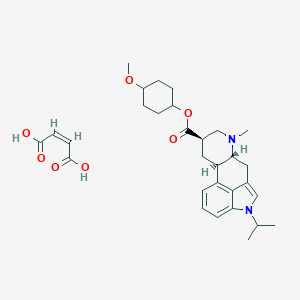
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)
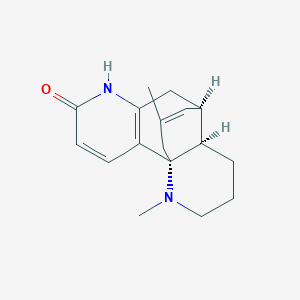
![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)
